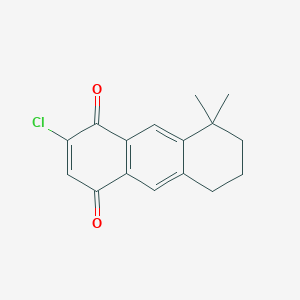
2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,4-dione is an organic compound with a complex structure that includes a chlorinated anthracene core
Preparation Methods
The synthesis of 2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the chlorination of 8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,4-dione using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinones.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions, forming new derivatives.
Scientific Research Applications
2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,4-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,4-dione can be compared with other similar compounds such as:
8,8-Dimethyl-5,6,7,8-tetrahydroanthracene-1,4-dione: Lacks the chlorine atom, which may result in different reactivity and applications.
2-Bromo-8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,4-dione: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties and reactivity.
2-Chloroanthracene-1,4-dione: Similar core structure but without the dimethyl and tetrahydro groups, affecting its chemical behavior and applications.
Properties
CAS No. |
874584-19-7 |
|---|---|
Molecular Formula |
C16H15ClO2 |
Molecular Weight |
274.74 g/mol |
IUPAC Name |
2-chloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione |
InChI |
InChI=1S/C16H15ClO2/c1-16(2)5-3-4-9-6-10-11(7-12(9)16)15(19)13(17)8-14(10)18/h6-8H,3-5H2,1-2H3 |
InChI Key |
IBIDEKPTWFCVDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=CC3=C(C=C21)C(=O)C(=CC3=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl-](/img/structure/B12598756.png)
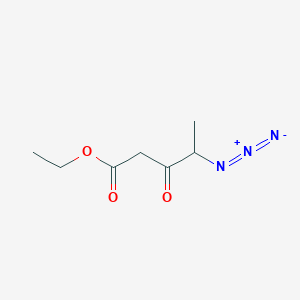
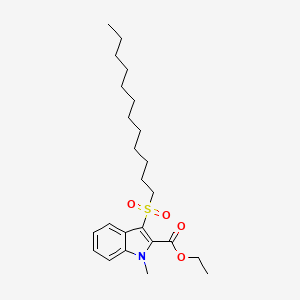
![4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[2-(1-methylpiperidin-4-yl)ethoxy]quinoline-3-carbonitrile](/img/structure/B12598785.png)
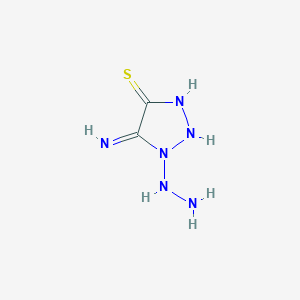

![2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598799.png)
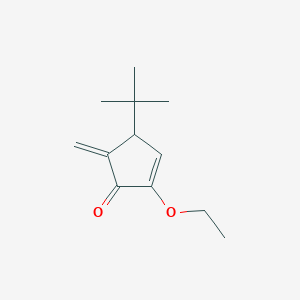
propanedinitrile](/img/structure/B12598815.png)
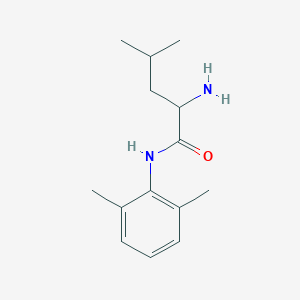
![2-Thiophenecarboxamide,5-chloro-N-[(1R,2S)-2-[[4-[1-(1-pyrrolidinylmethyl)cyclopropyl]benzoyl]amino]cyclopentyl]-](/img/structure/B12598839.png)
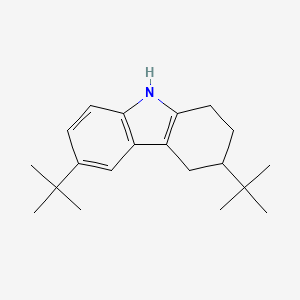
![(2S,3S)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B12598844.png)
![3-Thiopheneacetamide,4-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-2-(4-propoxyphenyl)-](/img/structure/B12598862.png)
